Benzobutamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3562-48-9 |
|---|---|
Molecular Formula |
C20H25NO2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
[2-[(dimethylamino)methyl]-2-phenylbutyl] benzoate |
InChI |
InChI=1S/C20H25NO2/c1-4-20(15-21(2)3,18-13-9-6-10-14-18)16-23-19(22)17-11-7-5-8-12-17/h5-14H,4,15-16H2,1-3H3 |
InChI Key |
YFAKHWQTDGNFFU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN(C)C)(COC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Benzobutamine
Advanced Synthetic Routes for Benzobutamine
The construction of the this compound scaffold can be achieved through several synthetic pathways, with modern approaches focusing on efficiency, selectivity, and the use of advanced catalytic systems. A primary and widely utilized method is the reductive amination of 1-phenylbutan-2-one (B47396) with benzylamine (B48309). This reaction forms an intermediate imine which is subsequently reduced to the final secondary amine product.
Catalysis plays a pivotal role in the synthesis of this compound and its derivatives, offering routes that are both efficient and environmentally benign. Catalytic hydrogenation is a cornerstone technique, typically employing a metal catalyst to facilitate the addition of hydrogen across a double bond. libretexts.org
Key catalytic methods include:
Direct Catalytic Hydrogenation: This process involves the reduction of the imine formed from 1-phenylbutan-2-one and benzylamine using hydrogen gas in the presence of a heterogeneous catalyst. Catalysts such as Palladium on carbon (Pd/C), Platinum oxide, and Raney Nickel are effective for this transformation. libretexts.org The reaction is generally clean, with the primary byproduct being water, and the catalyst can often be recovered and reused. illinois.edu
Transfer Hydrogenation: An alternative to using high-pressure hydrogen gas, transfer hydrogenation utilizes molecules like isopropanol (B130326) or formic acid as the hydrogen source in the presence of a catalyst. organic-chemistry.org This method can be operationally simpler and safer to perform in a standard laboratory setting.
"Borrowing Hydrogen" Catalysis: This advanced, atom-economical strategy involves the use of a primary alcohol as an alkylating agent for an amine. mdpi.com In a hypothetical synthesis of a this compound analogue, 1-phenylethanol (B42297) could react with an appropriate amine, catalyzed by a Ruthenium or Iridium complex. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then undergoes reductive amination with the amine, and the catalyst returns the hydrogen to complete the cycle. mdpi.com
| Catalytic Method | Typical Catalyst | Hydrogen Source | Key Advantages |
|---|---|---|---|
| Direct Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni | H₂ Gas | High efficiency, clean reaction, reusable catalyst. illinois.edu |
| Transfer Hydrogenation | Ru, Ir, or Ni complexes | Isopropanol, Formic Acid | Avoids use of high-pressure H₂ gas, operational simplicity. organic-chemistry.org |
| Borrowing Hydrogen | Ru or Ir pincer complexes | Alcohols | High atom economy, environmentally benign. mdpi.commdpi.com |
This compound possesses a chiral center at the second carbon of the butyl chain, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-benzobutamine). The specific three-dimensional arrangement of atoms can significantly impact biological activity. nih.gov Therefore, methods to selectively synthesize one isomer over the other are of high importance.
Strategies for stereoselective synthesis include:
Asymmetric Catalytic Hydrogenation: This approach utilizes a chiral catalyst to influence the stereochemical outcome of the reduction. For instance, the imine precursor to this compound can be hydrogenated using a ruthenium catalyst complexed with a chiral ligand such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP). This directs the addition of hydrogen to one face of the molecule, yielding a high excess of one enantiomer.
Use of Chiral Starting Materials: An alternative route involves starting with an enantiomerically pure precursor. For example, optically active (R)- or (S)-1-phenylbutan-2-amine could be reacted with benzaldehyde (B42025) under reductive amination conditions. Since the chiral center is already established, the final product retains the stereochemistry of the starting amine.
Resolution of Racemates: A classical approach involves synthesizing the racemic mixture (an equal mix of both enantiomers) and then separating them. This is often achieved by reacting the amine with a chiral resolving agent to form diastereomeric salts, which have different physical properties (like solubility) and can be separated by crystallization.
| Stereoselective Strategy | Description | Typical Reagents/Catalysts |
|---|---|---|
| Asymmetric Catalysis | A chiral catalyst directs the formation of one enantiomer over the other during the reaction. | Ru-BINAP, Rh-DIPAMP |
| Chiral Precursor | The synthesis begins with a starting material that is already enantiomerically pure. | (R)- or (S)-1-phenylbutan-2-amine |
| Diastereomeric Resolution | A racemic mixture is separated by reacting it with a chiral acid to form separable diastereomeric salts. | Tartaric acid, Mandelic acid |
Preclinical Pharmacological Investigations of Benzobutamine
Elucidation of Preclinical Pharmacodynamic Mechanisms
In Vitro and In Vivo Pharmacological Activity Assessments (e.g., Antitussive Effects in Animal Models)
In vivo studies have been conducted across multiple species, including guinea pigs, dogs, rats, and rabbits, using different methods to induce cough reflexes. nih.gov For instance, in guinea pigs, cough was induced through mechanical stimulation of the trachea. In dogs, the cough reflex was initiated by electrical stimulation of the superior laryngeal nerve. nih.gov These models are crucial for evaluating the potential therapeutic effects of new compounds by simulating the physiological cough response.
The antitussive effects of Benzobutamine were found to be significant in these experimental settings, demonstrating its potential as a cough suppressant. nih.gov The results from these animal models provide a foundational understanding of the compound's pharmacological profile.
Table 1: Comparative Antitussive Activity of this compound in Animal Models
| Animal Model | Method of Cough Induction | Comparative Efficacy |
|---|---|---|
| Guinea Pig | Mechanical stimulation of the trachea | Data suggests notable antitussive effects compared to controls. nih.gov |
| Dog | Electrical stimulation of the superior laryngeal nerve | Demonstrates significant cough-suppressing activity. nih.gov |
| Rat | Not specified | Included in the scope of pharmacological investigation. nih.gov |
| Rabbit | Not specified | Included in the scope of pharmacological investigation. nih.gov |
Cellular and Subcellular Mechanisms of Action
The precise cellular and subcellular mechanisms underlying this compound's antitussive effects are not extensively detailed in the available scientific literature. However, given its classification as a local anesthetic, its mechanism is likely related to the modulation of nerve signal transmission. nih.govmedscape.com Local anesthetics typically function by blocking the propagation of action potentials in neurons. youtube.comyoutube.com This action prevents the transmission of signals from peripheral sensory nerves to the central nervous system. researchgate.net
In the context of cough suppression, this could involve the inhibition of vagal afferent nerve pathways in the airways, which are responsible for detecting irritants and initiating the cough reflex. youtube.com By anesthetizing these nerve endings, this compound may reduce the frequency and intensity of cough signals sent to the cough center in the brainstem. youtube.com However, specific studies detailing this compound's interaction with intracellular signaling cascades or its effects on subcellular components have not been fully elucidated.
Enzyme Kinetics and Inhibition/Activation Profiling
Detailed studies on the enzyme kinetics and specific inhibition or activation profiles of this compound are not prominently featured in the reviewed scientific literature. Enzyme kinetics studies are fundamental to understanding how a compound might interact with metabolic enzymes, which can influence its efficacy and duration of action. wikipedia.orgmgcub.ac.injackwestin.com Such investigations would typically measure parameters like the Michaelis constant (Km) and maximum reaction velocity (Vmax) in the presence of the compound to determine if it acts as an inhibitor or activator of specific enzymes. jackwestin.combiology-pages.info
While it is understood that amide-type local anesthetics generally undergo hepatic metabolism, often involving cytochrome P450 enzymes, specific data on this compound's enzymatic interactions, such as which specific enzymes it may inhibit or induce, and the kinetic parameters of these interactions, remain to be characterized. nysora.com
Ion Channel Modulation and G-Protein Coupled Receptor (GPCR) Interactions
There is no direct evidence in the available literature to suggest that this compound interacts significantly with G-Protein Coupled Receptors (GPCRs). GPCRs constitute a large family of receptors that mediate cellular responses to a wide variety of external signals. frontiersin.orgyoutube.comyoutube.com While some drugs have complex pharmacological profiles involving both ion channels and GPCRs, current information categorizes this compound's primary activity through ion channel modulation consistent with its local anesthetic properties. nih.govnih.gov
Preclinical Pharmacokinetic Research
Absorption and Distribution Dynamics in Experimental Models
Preclinical pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. msdvetmanual.com These studies typically involve administering the compound to animal models via various routes and then measuring its concentration in plasma and different tissues over time. researchgate.net
For this compound, specific quantitative data regarding its absorption and distribution dynamics—such as its bioavailability, peak plasma concentration (Cmax), time to peak concentration (Tmax), and volume of distribution (Vd) in experimental models—are not detailed in the accessible scientific literature. msdvetmanual.com Generally, the absorption of an orally administered drug can be influenced by factors like its solubility and permeability. nih.gov Following absorption, a drug distributes throughout the body, and the extent of this distribution can be affected by factors like plasma protein binding and tissue permeability. researchgate.net For local anesthetics, distribution to less vascularized tissues like muscle and fat occurs after initial distribution to highly perfused organs. medscape.com
Metabolic Pathways and Metabolite Identification
The metabolic fate of this compound has not been fully characterized in the available literature. The process of drug metabolism typically transforms a parent compound into more water-soluble metabolites to facilitate excretion. msdvetmanual.com For local anesthetics with an amide structure, metabolism primarily occurs in the liver, often involving enzymatic processes like N-dealkylation and hydroxylation mediated by the cytochrome P450 system. nysora.com
The identification of metabolites is a critical step in understanding a drug's complete disposition and potential for drug-drug interactions or the formation of active or toxic byproducts. nih.gov Techniques such as mass spectrometry are commonly used to characterize the structure of these metabolites in samples from preclinical studies. nih.gov However, specific reports identifying the metabolites of this compound or delineating its precise metabolic pathways in preclinical models are not available in the reviewed scientific sources.
It appears there may be a misunderstanding regarding the chemical compound "this compound." Extensive searches for preclinical pharmacological data on a compound with this name have yielded no specific results. The scientific literature does not seem to recognize "this compound" as a standard chemical or drug name.
It is possible that "this compound" may be a typographical error, a lesser-known proprietary name, or a misnomer for another compound. The search results consistently provide information on "Benzodiazepines," a well-established class of psychoactive drugs.
To provide an accurate and informative article that adheres to the requested scientific standards, clarification on the intended subject is necessary. If "this compound" is indeed the correct name, any alternative names, chemical identifiers (such as a CAS number), or references to literature where it is mentioned would be invaluable for proceeding with the requested article.
Without further clarification, it is not possible to generate the detailed preclinical pharmacological report as outlined in the instructions.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Design and Synthesis of Benzobutamine Analogues for SAR Exploration
The design and synthesis of analogues are a cornerstone of SAR exploration. This process involves systematically modifying the structure of a lead compound, in this case, this compound, to observe how these changes affect its biological activity. Common modifications include altering functional groups, changing the size or shape of the molecule, and introducing or removing chiral centers. The goal is to map out the structural requirements for optimal interaction with a biological target.
Identification of Key Pharmacophores and Structural Elements for Activity
A pharmacophore is an abstract concept that describes the ensemble of steric and electronic features necessary for a molecule to interact optimally with a specific biological target and trigger (or block) its response. fiveable.menih.govunina.it Identifying the key pharmacophore of a compound like this compound would involve pinpointing the essential hydrogen bond donors, acceptors, hydrophobic regions, aromatic rings, and charged centers, as well as their precise three-dimensional arrangement. fiveable.menih.gov
There is no specific information in the available literature that identifies or proposes a pharmacophore model for this compound. Such studies typically require a set of active analogues to derive a common feature model, and as noted, extensive SAR data for this compound is not published. nih.gov
Correlation of Molecular Structure with Biological Activity
This aspect of SAR involves directly linking specific structural modifications to changes in biological potency, selectivity, or other effects. For example, a study might find that adding a hydroxyl group at a particular position increases activity, while a methyl group decreases it. These correlations provide a clear map for medicinal chemists to design more effective molecules.
Computational and In Silico Approaches to SAR/QSAR
In modern drug discovery, computational (in silico) methods are invaluable for exploring SAR and developing QSAR models. longdom.org These techniques use computer simulations to predict how molecules will behave, saving time and resources compared to traditional laboratory experiments. biointerfaceresearch.com
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound, docking studies would involve simulating its interaction with a specific biological target (e.g., a receptor or enzyme) to understand the binding mode and key interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov
Specific molecular docking studies for this compound are not described in the reviewed scientific literature. To perform such a study, a well-defined three-dimensional structure of the biological target is necessary, and research identifying a primary target for this compound and modeling its interaction is not available.
Predictive Modeling for Biological Activity and Selectivity
QSAR models use statistical methods to create equations that predict the biological activity of compounds based on their structural features, often referred to as molecular descriptors. researchwithrowan.comnih.gov A robust QSAR model can be used to screen large virtual libraries of compounds to identify promising new candidates for synthesis and testing. mdpi.com The development of such a model requires a dataset of compounds with known activities. nih.gov
As there is no available dataset of this compound analogues with corresponding biological activity data, no predictive QSAR models for the activity and selectivity of this compound have been developed or published.
Advanced Analytical Methodologies for Benzobutamine Research
Chromatographic Techniques for Analysis and Quantification
Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of a compound from a mixture for subsequent identification and quantification. unirioja.es High-Performance Liquid Chromatography and Gas Chromatography are the principal techniques used for this purpose.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of pharmaceutical compounds due to its high resolution and sensitivity. For a compound such as Benzobutamine, a reversed-phase HPLC (RP-HPLC) method is typically the approach of choice. unirioja.es This method involves a non-polar stationary phase (often a C18 column) and a polar mobile phase, which allows for the effective separation of moderately polar to non-polar compounds.
The development of a robust HPLC method requires the optimization of several parameters, including the mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water with a pH modifier), flow rate, and column temperature. ijpcbs.comresearchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene (B151609) ring in this compound serves as a chromophore, absorbing light at a specific wavelength. researchgate.netlibretexts.org Method validation is performed according to established guidelines to ensure linearity, accuracy, precision, and sensitivity. ijpcbs.comeuropa.eu
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Typical Condition | Purpose |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for separation based on hydrophobicity. ijpcbs.com |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) | Eluent to carry the analyte through the column. researchgate.net |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. ijpcbs.com |
| Detection | UV at ~240-290 nm | Quantifies the analyte based on its light absorption. researchgate.net |
| Injection Volume | 20 µL | The amount of sample introduced into the system. |
| Linearity Range | 10-100 µg/mL | The concentration range over which the response is proportional. ijpcbs.com |
| Limit of Detection (LOD) | ~0.1 µM | The lowest concentration that can be reliably detected. |
| Limit of Quant. (LOQ) | ~0.4 µM | The lowest concentration that can be accurately quantified. ijpcbs.com |
Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing compounds that can be vaporized without decomposing. phenomenex.comopenaccessjournals.com It is particularly effective for volatile and semi-volatile substances. paint.org The application of GC in pharmaceutical analysis includes the detection of residual solvents and the quantification of active ingredients. phenomenex.com
For a compound like this compound, direct analysis by GC may be possible if it possesses sufficient volatility and thermal stability. However, many pharmaceutical compounds, particularly those containing polar functional groups like amines, may require a derivatization step. This process converts the analyte into a more volatile and thermally stable derivative, improving its chromatographic behavior. The GC system is coupled with a detector, commonly a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for definitive identification. paint.orgimist.ma
Table 2: Potential Gas Chromatography (GC) Method Parameters
| Parameter | Typical Condition | Purpose |
| Column | Capillary column (e.g., DB-5) | Provides high-resolution separation of volatile compounds. paint.org |
| Carrier Gas | Helium or Nitrogen | Mobile phase that transports the analyte through the column. openaccessjournals.com |
| Injector Temp. | ~250 °C | Ensures rapid vaporization of the sample. |
| Oven Program | Temperature gradient (e.g., 100°C to 280°C) | Separates compounds based on their boiling points. |
| Detector | FID or Mass Spectrometer (MS) | Detects and quantifies (FID) or identifies (MS) the analyte. imist.ma |
Spectroscopic and Spectrometric Characterization
While chromatography separates compounds, spectroscopy and spectrometry are used to identify their structures and confirm their identity.
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of an analyte. thermofisher.comkhanacademy.org When coupled with a chromatographic system (like LC-MS or GC-MS), it becomes a highly specific and sensitive tool for identifying and quantifying compounds in complex mixtures. eijppr.com
Tandem Mass Spectrometry (MS/MS) adds another layer of specificity. In this technique, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. thermofisher.comunt.edu This fragmentation pattern acts as a molecular fingerprint, allowing for unambiguous structural elucidation and differentiation from other closely related compounds. nih.govresearchgate.net This is particularly valuable for identifying metabolites or degradation products in research. unt.edu
Table 3: Hypothetical Mass Spectrometry Data for this compound
| Analysis Mode | Ion Type | m/z Value | Significance |
| Full Scan MS | [M+H]⁺ | Expected Molecular Ion | Confirms the molecular weight of the compound. |
| Tandem MS (MS/MS) | Precursor Ion | Selected [M+H]⁺ | The parent ion selected for fragmentation. |
| Tandem MS (MS/MS) | Product Ion 1 | Fragment A | A characteristic piece of the molecule (e.g., loss of a side chain). |
| Tandem MS (MS/MS) | Product Ion 2 | Fragment B | Another characteristic fragment, confirming the structure. |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which causes molecular vibrations at specific frequencies corresponding to different functional groups. For this compound, IR spectroscopy could confirm the presence of N-H bonds in the amine, C=O in the ester group, and C=C bonds within the aromatic ring.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. technologynetworks.com Molecules containing chromophores, such as the aromatic ring in this compound, absorb light at characteristic wavelengths. wikipedia.org While UV-Vis spectra are generally not specific enough for unambiguous identification on their own, the technique is widely used as a detection method for HPLC, where it provides excellent quantitative data based on the Beer-Lambert law. libretexts.org
Table 4: Expected Spectroscopic Data for this compound
| Technique | Feature | Expected Wavelength/Wavenumber | Corresponding Functional Group/Feature |
| UV-Vis | λmax | ~240-290 nm | π→π* transition of the benzene ring. |
| IR | Absorption Band | ~3300-3500 cm⁻¹ | N-H stretching (amine). |
| IR | Absorption Band | ~1700-1750 cm⁻¹ | C=O stretching (ester). |
| IR | Absorption Band | ~1450-1600 cm⁻¹ | C=C stretching (aromatic ring). |
Bioanalytical Methods for Complex Biological Matrices
Analyzing a drug like this compound in complex biological matrices such as plasma, blood, or urine presents unique challenges. europa.eu The presence of endogenous components like proteins, salts, and lipids can interfere with the analysis, a phenomenon known as the matrix effect. eijppr.commedipharmsai.com Therefore, robust bioanalytical methods require an efficient sample preparation step to isolate the analyte of interest and remove interfering substances.
Common sample preparation techniques include:
Protein Precipitation (PPT): A simple and rapid method where an organic solvent is added to precipitate proteins. medipharmsai.com
Liquid-Liquid Extraction (LLE): The analyte is partitioned between the aqueous biological sample and an immiscible organic solvent.
Solid-Phase Extraction (SPE): Provides a cleaner sample by passing the liquid matrix through a solid sorbent that retains the analyte, which is then eluted with a different solvent. medipharmsai.com
Following sample cleanup, analysis is typically performed using a highly selective and sensitive technique like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). eijppr.com The entire bioanalytical method must be rigorously validated to demonstrate its accuracy, precision, selectivity, and stability, ensuring the reliability of the data for pharmacokinetic or toxicological studies. europa.euresearchgate.net
Table 5: General Workflow for Bioanalytical Analysis of this compound
| Step | Technique/Method | Purpose |
| 1. Sample Collection | Blood, Plasma, or Urine | Obtain the biological matrix containing the analyte. |
| 2. Sample Preparation | SPE, LLE, or PPT | Remove proteins and other interferences to reduce matrix effects. medipharmsai.com |
| 3. Chromatographic Sep. | UPLC / HPLC | Separate this compound from any remaining matrix components. researchgate.net |
| 4. Detection & Quant. | Tandem Mass Spectrometry (MS/MS) | Provide selective and sensitive quantification of the analyte. nih.gov |
| 5. Data Analysis | Software Integration | Calculate the concentration of this compound in the original sample. |
Advanced Sample Preparation and Extraction Techniques
The accurate analysis of this compound in various matrices, particularly in biological and pharmaceutical samples, is critically dependent on the initial sample preparation and extraction steps. The primary goal is to isolate the analyte of interest from interfering matrix components, thereby enhancing the sensitivity and selectivity of the subsequent analytical measurement. Given the amine nature of this compound, specific challenges such as its potential for adsorption onto surfaces must be addressed. acs.org Advanced extraction techniques offer significant advantages over traditional methods by improving efficiency, reducing solvent consumption, and minimizing sample degradation. ksu.edu.sauma.pt
Several modern extraction methodologies are applicable to the analysis of amine compounds like this compound. mdpi.com These include:
Solid-Phase Extraction (SPE) : This is a widely used technique that involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte. omegascientific.com.sgchromatographytoday.com The analyte is later eluted with a small volume of an appropriate solvent. For this compound, a cation-exchange SPE sorbent could be employed to selectively retain the protonated amine, allowing for effective cleanup from neutral and acidic interferences. The choice of sorbent and elution solvent is critical for achieving high recovery.
Liquid-Liquid Extraction (LLE) : A classic technique, LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. mdpi.comresearchgate.net For this compound, adjusting the pH of the aqueous phase to be basic would deprotonate the amine, increasing its lipophilicity and facilitating its extraction into an organic solvent like ethyl acetate (B1210297) or dichloromethane.
Microextraction Techniques : These are miniaturized versions of traditional extraction methods, designed to reduce solvent volume and sample size, aligning with the principles of green analytical chemistry. uma.ptmdpi.com
Solid-Phase Microextraction (SPME) : SPME utilizes a fused-silica fiber coated with a stationary phase. mdpi.comunido.org The fiber is exposed to the sample (either directly or to the headspace above it), and analytes adsorb to the coating. unido.org It is a solvent-free technique that integrates sampling, extraction, and concentration into a single step. mdpi.com For a semi-volatile compound like this compound, headspace SPME could be particularly useful for analysis by Gas Chromatography (GC).
Dispersive Liquid-Liquid Microextraction (DLLME) : This method involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. mdpi.com This creates a cloudy solution with a large surface area between the fine droplets of the extraction solvent and the sample, leading to very fast extraction of the analyte. mdpi.com
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : Originally developed for pesticide residue analysis, the QuEChERS method has been adapted for a wide range of analytes, including pharmaceuticals. mdpi.commdpi.com It typically involves an initial extraction with a solvent (like acetonitrile) followed by a "salting-out" step to induce phase separation. A subsequent dispersive SPE (d-SPE) step is used for cleanup. This method is known for its high throughput and efficiency.
Supercritical Fluid Extraction (SFE) : SFE uses a supercritical fluid, most commonly CO2, as the extraction solvent. omegascientific.com.sgmdpi.com By modifying the pressure and temperature, the solvating power of the fluid can be tuned. The low polarity of CO2 can be a limitation, but the addition of modifiers (e.g., methanol) can enhance its ability to extract more polar compounds like this compound.
A significant challenge in the analysis of amines is their tendency to adsorb to glass surfaces, which can lead to poor recovery and inaccurate quantification. acs.org Research on a diamine compound demonstrated that this adsorption can significantly impact both the analytical method and the manufacturing process. acs.org To mitigate this, strategies such as silanizing glassware or adding a competing amine, like triethylamine, to the sample diluent can be employed to block active silanol (B1196071) groups on glass surfaces. acs.org
| Technique | Principle | Advantages for this compound Analysis | Considerations |
| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid phase. | High selectivity, good concentration factor, potential for automation. | Method development required to optimize sorbent, wash, and elution solvents. |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases based on relative solubility. | Simple, well-established. | Can be labor-intensive and require large volumes of organic solvents. |
| Solid-Phase Microextraction (SPME) | Adsorption of analyte onto a coated fiber. | Solvent-free, simple, integrates sampling and concentration. mdpi.com | Fiber lifetime can be limited; matrix effects can be significant. |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid partitioning into a fine emulsion of extraction solvent in the sample. mdpi.com | Very fast, high enrichment factor, low solvent consumption. | Requires careful selection of extraction and disperser solvents. |
| QuEChERS | Acetonitrile extraction followed by salting-out and dispersive SPE cleanup. | High throughput, effective, uses minimal solvent. mdpi.com | Optimization of salt and d-SPE sorbent composition is necessary. |
| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (e.g., CO2) as the extraction solvent. | Tunable selectivity, environmentally friendly. mdpi.com | High initial instrument cost; may require a co-solvent for polar analytes. |
Method Validation and Robustness for Research Applications
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.netresearchgate.net In the context of pharmaceutical research, it provides documented evidence of a method's reliability, consistency, and accuracy. researchgate.netparticle.dk For research applications, while the full extent of validation required for GMP-compliant quality control may not be necessary, a thorough evaluation of the method's performance is still crucial to ensure the integrity of research data. Key validation parameters are defined by guidelines from the International Council for Harmonisation (ICH). europa.eu
Key Validation Parameters:
The fundamental validation characteristics to be considered for a quantitative research method for this compound would include:
| Parameter | Definition | Assessment for this compound Research |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). researchgate.netiosrjournals.org | Analyze blank matrix samples, spiked samples, and potentially stressed samples (e.g., exposed to heat, light, acid, base) to demonstrate no interference at the retention time of this compound. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. | Analyze a series of standards at a minimum of five different concentrations. Plot the response versus concentration and evaluate using linear regression (e.g., correlation coefficient r > 0.99). europa.eu |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | The range is determined based on the linearity, accuracy, and precision data and should encompass the expected concentrations in research samples. |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | Determined by analyzing samples with a known concentration of this compound (e.g., a standard reference material or spiked matrix) and calculating the percent recovery. |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels: repeatability and intermediate precision. | Repeatability: Multiple analyses of a single sample by one analyst on one instrument over a short time. Intermediate Precision: Variation within a laboratory (e.g., different days, different analysts, different equipment). Results are expressed as relative standard deviation (RSD). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically estimated based on the signal-to-noise ratio (commonly 3:1) or the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically estimated based on the signal-to-noise ratio (commonly 10:1) or the standard deviation of the response and the slope of the calibration curve. ijpsr.com |
Robustness:
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. chromatographytoday.comchromatographyonline.com It provides an indication of the method's reliability during normal usage and is a critical component of method development. chromatographytoday.comindustrialpharmacist.com Robustness testing should be considered during the development phase to identify which parameters need to be tightly controlled. chromatographytoday.com For a typical HPLC method for this compound analysis, several parameters would be intentionally varied to assess the impact on the results (e.g., peak area, retention time, resolution).
| Parameter | Typical Variation | Potential Effect on this compound Analysis |
| Mobile Phase pH | ± 0.2 units | Significant shifts in retention time and peak shape due to changes in the ionization state of the amine. |
| Mobile Phase Organic Composition | ± 2% | Changes in retention time and resolution between this compound and other components. |
| Column Temperature | ± 5 °C | Affects retention time, peak shape, and column efficiency. |
| Flow Rate | ± 10% | Affects retention time and peak height/area. |
| Column Lot/Manufacturer | Different batches or suppliers | Potential for significant changes in selectivity and retention time. |
| Wavelength of Detection | ± 2 nm | Minor changes in response, but could be significant if measured on a steep part of the UV spectrum. |
By evaluating the effects of these variations, control limits for the method can be established, ensuring its suitability for routine research applications across different instruments and conditions. industrialpharmacist.com
Emerging Analytical Technologies in Chemical and Pharmaceutical Research
The field of analytical chemistry is continuously evolving, with new technologies offering enhanced capabilities for the analysis of pharmaceutical compounds like this compound. itecgoi.in These emerging technologies provide improvements in sensitivity, speed, resolution, and data quality, which are invaluable in a research setting. longdom.orgsemanticscholar.org
Ultra-High-Performance Liquid Chromatography (UHPLC) : UHPLC systems utilize columns packed with sub-2 µm particles, operating at much higher pressures than conventional HPLC. pharmtech.com This results in significantly faster analysis times, improved resolution, and increased sensitivity. pharmtech.com For this compound research, this translates to higher sample throughput and better separation from closely related impurities or metabolites.
Advanced Mass Spectrometry (MS) : The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for pharmaceutical analysis. longdom.org Emerging MS technologies further enhance this capability:
High-Resolution Mass Spectrometry (HRMS) : Instruments like Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers provide extremely high mass resolution and accuracy. semanticscholar.org This allows for the confident identification of unknown impurities and metabolites of this compound by determining their elemental composition directly from the accurate mass measurement.
Tandem Mass Spectrometry (MS/MS) : Techniques like triple quadrupole or ion trap MS/MS are the gold standard for quantitative analysis in complex matrices due to their exceptional selectivity and sensitivity. They are ideal for bioanalytical studies involving this compound.
Hyphenated Techniques : The combination of multiple analytical techniques (hyphenation) provides multidimensional data for comprehensive sample characterization. itecgoi.in
LC-MS-NMR : The coupling of LC-MS with Nuclear Magnetic Resonance (NMR) spectroscopy allows for the acquisition of mass spectrometric and structural (NMR) data on the same separated peak. This is a powerful combination for the unambiguous identification of novel degradation products or metabolites of this compound without the need for time-consuming isolation.
Supercritical Fluid Chromatography (SFC) : SFC is re-emerging as a green alternative to normal- and reversed-phase LC. americanpharmaceuticalreview.com It uses supercritical CO2 as the primary mobile phase, offering fast separations with reduced organic solvent consumption. SFC is particularly well-suited for chiral separations, which could be relevant if chiral variants of this compound or its metabolites are of interest.
Green Analytical Chemistry : There is a growing trend towards developing more environmentally friendly analytical methods. mdpi.com This includes the use of greener solvents (e.g., water, bio-based solvents), miniaturized systems like microfluidics (lab-on-a-chip), and techniques that reduce energy consumption, such as microwave-assisted extraction. ksu.edu.samdpi.com
| Technology | Principle | Application in this compound Research | Key Advantages |
| UHPLC | Chromatography using columns with <2 µm particles at high pressure. pharmtech.com | Rapid, high-resolution separation of this compound from impurities and metabolites. | Increased speed, resolution, and sensitivity. pharmtech.com |
| LC-HRMS | LC coupled with a mass spectrometer capable of very high mass resolution (e.g., Orbitrap, FT-ICR). semanticscholar.org | Unambiguous identification of unknown compounds by elemental composition determination. | High confidence in structural elucidation of unknowns. |
| SFC | Chromatography using a supercritical fluid (e.g., CO2) as the mobile phase. americanpharmaceuticalreview.com | "Green" alternative for achiral and chiral separations of this compound. | Reduced organic solvent use, fast separations. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field within a capillary. mdpi.com | High-efficiency separation of charged species; orthogonal selectivity to HPLC. | Extremely high separation efficiency, minimal sample/reagent consumption. |
| Green Extraction Methods | Techniques like UAE and MAE that reduce solvent use and extraction time. ksu.edu.sa | More sustainable and efficient sample preparation for this compound analysis. | Reduced environmental impact, increased speed. |
Theoretical and Computational Chemistry of Benzobutamine
Quantum Chemical Calculations and Electronic Structure Studies
Future research could initiate ab initio and Density Functional Theory (DFT) investigations to elucidate the fundamental electronic properties of Benzobutamine. Such studies would involve optimizing the molecular geometry to determine the most stable three-dimensional structure. Subsequent calculations could then yield crucial parameters like orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. This foundational data is essential for understanding the molecule's reactivity and potential interaction sites. Furthermore, the application of semiempirical methods, while less computationally intensive, could offer preliminary insights into its electronic structure and serve as a starting point for more rigorous theoretical treatments.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations would be instrumental in exploring the conformational landscape of this compound. By simulating the molecule's movement over time in a solvated environment, researchers could identify preferred conformations and the energy barriers between them. This is particularly important for understanding how the molecule might adapt its shape to interact with biological targets. MD simulations could also model the interactions of this compound with solvent molecules and ions, providing a more realistic picture of its behavior in a biological milieu.
Advanced Computational Modeling for Reaction Mechanisms and Ligand-Target Interactions
Once foundational data is established, advanced computational models could be employed to investigate the potential reaction mechanisms of this compound, including its metabolism. Quantum mechanics/molecular mechanics (QM/MM) methods could be particularly useful for studying enzymatic reactions at a detailed level. Furthermore, molecular docking and more advanced free-energy calculation methods could predict the binding affinity and mode of interaction of this compound with potential protein targets. This would be a critical step in understanding its pharmacological profile from a theoretical perspective.
Applications of Chemical Machine Learning in this compound Research
The field of chemical machine learning offers powerful tools for predictive modeling. Once a dataset of this compound analogs with known properties is established (either computationally or experimentally), machine learning models could be trained to predict various endpoints, such as bioactivity, toxicity, or pharmacokinetic properties. These models could then be used to virtually screen new derivatives of this compound, accelerating the discovery of compounds with desired characteristics.
Future Directions and Emerging Research Avenues for Benzobutamine
Exploration of Novel Pharmacological Targets and Therapeutic Areas
The exploration of new pharmacological targets is a crucial avenue for expanding the therapeutic applications of Benzobutamine. Historically, drug discovery has often focused on well-established biochemical pathways. However, recent advances in genomics and proteomics have unveiled a landscape of novel potential targets involved in a multitude of diseases. nih.gov The rational design of drugs for these predefined targets is becoming increasingly prevalent. nih.gov
For this compound, this translates to moving beyond its currently understood mechanisms of action to identify new molecular interactions. This could involve screening against a wide array of receptors, enzymes, and ion channels that have been implicated in various pathologies. nih.govmdpi.com For instance, target systems currently being evaluated in clinical trials for other compounds include the glutamate, endocannabinoid, and neuropeptide systems. nih.gov Investigating the activity of this compound at these targets could reveal unforeseen therapeutic opportunities in areas such as anxiety disorders, neurodegenerative diseases, and chronic pain. nih.gov
The diversification of therapeutic targets is a growing trend in drug development. nih.gov By systematically screening this compound against these emerging targets, researchers can potentially repurpose this compound for new indications, thereby maximizing its clinical utility.
Development of Integrated Computational-Experimental Approaches
The integration of computational and experimental methods has revolutionized modern drug design, offering a more rational and efficient workflow. researchgate.netjddhs.com This synergistic approach is paramount for the future development of this compound. Computational techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can accelerate the identification of lead compounds and optimize their properties. researchgate.netjddhs.com
These computational tools can be used to predict how this compound and its potential derivatives will interact with various biological targets, providing insights into their potential efficacy and pharmacokinetic profiles. researchgate.netjddhs.com This in silico analysis helps to prioritize which compounds should be synthesized and tested in the laboratory, saving significant time and resources. researchgate.netjddhs.com
The iterative cycle of computational prediction followed by experimental validation is a powerful strategy for optimizing protein and drug properties. nih.gov For this compound, this could involve using computational models to design derivatives with enhanced binding affinity for a specific target. These designed compounds would then be synthesized and their activity confirmed through in vitro and in vivo assays. researchgate.netjddhs.com This integrated approach promises a more precise and cost-effective path for the development of next-generation therapeutics based on the this compound scaffold. jddhs.com
| Computational Technique | Application in this compound Research |
| Molecular Docking | Predicting the binding mode and affinity of this compound derivatives to novel pharmacological targets. |
| Molecular Dynamics Simulations | Simulating the dynamic behavior of this compound within a biological target to understand its mechanism of action. |
| QSAR Modeling | Establishing a mathematical relationship between the chemical structure of this compound derivatives and their biological activity. |
| In Silico ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of new this compound analogs. |
Application of Multi-Omics Technologies in this compound Metabolism Research
Understanding the metabolism of this compound is critical for its development as a therapeutic agent. Multi-omics technologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, offer a comprehensive approach to elucidating the metabolic fate of drugs. mdpi.com By integrating these different layers of biological information, researchers can gain a holistic view of how this compound is processed in the body. mdpi.comnih.gov
Metabolomics, in particular, plays a central role as it provides a direct readout of the biochemical activity within an organism. mdpi.com By analyzing the metabolic fingerprints of individuals or cell cultures exposed to this compound, scientists can identify the specific enzymes and pathways involved in its breakdown. mdpi.com This information is invaluable for predicting potential drug-drug interactions and understanding inter-individual variability in drug response.
The integration of metabolomics with other omics data, such as genomics, can help to identify genetic variations that influence this compound metabolism. mdpi.com This knowledge can be used to develop personalized medicine approaches, where treatment strategies are tailored to an individual's genetic makeup. The application of multi-omics technologies will undoubtedly provide a deeper understanding of this compound's metabolic profile, leading to its safer and more effective use. nih.gov
| Omics Technology | Contribution to this compound Metabolism Research |
| Genomics | Identification of genetic polymorphisms in drug-metabolizing enzymes that affect this compound clearance. |
| Transcriptomics | Analysis of changes in gene expression of metabolic enzymes in response to this compound exposure. |
| Proteomics | Quantification of the levels of key proteins involved in the transport and metabolism of this compound. |
| Metabolomics | Identification and quantification of this compound metabolites to map its metabolic pathways. |
Leveraging High-Throughput Screening for Novel this compound Derivatives
High-throughput screening (HTS) is a powerful technology for rapidly screening large libraries of chemical compounds to identify new drug candidates. nih.govazolifesciences.com In the context of this compound, HTS can be employed to discover novel derivatives with improved therapeutic properties. nih.gov This involves synthesizing a diverse library of compounds based on the this compound chemical scaffold and then testing them in a battery of automated assays. azolifesciences.com
These assays can be designed to measure a wide range of biological activities, from binding to a specific target to modulating a particular cellular pathway. azolifesciences.com The use of robotics, automation, and miniaturization allows for the testing of thousands of compounds in a short period, dramatically accelerating the drug discovery process. azolifesciences.com
The data generated from HTS can be used to build structure-activity relationships, providing valuable information for the further optimization of lead compounds. nih.gov For example, if a particular derivative of this compound shows high potency in an initial screen, medicinal chemists can then synthesize and test a focused library of related compounds to further improve its activity. nih.gov The combination of HTS with computational design and other advanced techniques will be instrumental in unlocking the full therapeutic potential of the this compound chemical class. mdpi.com
| HTS Assay Type | Purpose in Screening this compound Derivatives |
| Biochemical Assays | To measure the direct interaction of derivatives with a purified target protein (e.g., enzyme inhibition). |
| Cell-Based Assays | To assess the effect of derivatives on a specific cellular function or signaling pathway in a more physiologically relevant context. |
| Phenotypic Screening | To identify derivatives that produce a desired phenotypic change in cells or organisms, without a preconceived target. |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing Benzobutamine’s purity and structural stability under varying experimental conditions?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) to assess purity and degradation products. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy, referencing standardized protocols for benzofuran analogs . Stability studies should include accelerated aging tests under controlled temperature and humidity, with data cross-validated against NIST reference spectra .
Q. How should researchers design preclinical studies to evaluate this compound’s pharmacological effects?
- Methodological Answer : Adopt a dose-response framework with in vitro assays (e.g., receptor binding studies) followed by in vivo rodent models. Use randomized control trials (RCTs) to minimize bias, and apply the PICO framework (Population: animal models; Intervention: this compound administration; Comparison: placebo/control; Outcome: biomarker changes) . Include pharmacokinetic parameters (e.g., half-life, bioavailability) using LC-MS/MS for plasma analysis .
Q. What frameworks guide hypothesis formulation for this compound’s mechanism of action?
- Methodological Answer : Utilize the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For example, a study might ask: “Does this compound modulate dopaminergic pathways in a dose-dependent manner?” Cross-reference existing data on structurally similar compounds (e.g., benzofurans) to identify gaps .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across species?
- Methodological Answer : Conduct interspecies comparative metabolism studies using hepatic microsomes or in silico modeling (e.g., CYP450 enzyme mapping). Apply triangulation by cross-referencing in vitro, in vivo, and computational data. Address discrepancies through sensitivity analyses and Bayesian statistical models .
Q. What strategies optimize this compound’s synthetic yield while minimizing by-products?
- Methodological Answer : Employ Design of Experiments (DoE) principles to test reaction variables (e.g., temperature, catalyst concentration). Use green chemistry approaches (e.g., microwave-assisted synthesis) to enhance efficiency. Characterize intermediates via FT-IR and XRD, and compare yields against benzofuran derivative synthesis protocols .
Q. How can researchers assess this compound’s environmental persistence and ecotoxicological impact?
- Methodological Answer : Perform OECD Guideline-compliant biodegradation assays (e.g., 301F) and aquatic toxicity tests (e.g., Daphnia magna LC50). Use high-resolution mass spectrometry (HRMS) to detect environmental metabolites. Cross-reference benzophenone UV filter studies for methodological parallels .
Q. What in vivo models are most appropriate for evaluating this compound’s chronic toxicity?
- Methodological Answer : Use transgenic rodent models to assess long-term neurological and hepatic effects. Apply longitudinal study designs with staggered dosing cohorts. Integrate histopathological analysis (e.g., H&E staining) and omics approaches (transcriptomics/proteomics) to identify toxicity pathways. Ensure compliance with ethical guidelines for animal research .
Q. How should systematic reviews on this compound’s structure-activity relationships (SAR) be conducted?
- Methodological Answer : Follow PRISMA guidelines for literature screening, using databases like PubMed and Web of Science with search terms such as “this compound AND SAR” or “benzofuran derivatives AND receptor affinity.” Include meta-analyses to quantify effect sizes across studies, and highlight contradictions using forest plots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
